![molecular formula C23H23N3O2 B5104619 (dibenzo[b,d]furan-4-ylmethyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5104619.png)
(dibenzo[b,d]furan-4-ylmethyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,d]furan-4-ylmethyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DBFMPA and is a selective antagonist of the GABA-A receptor.
Mechanism of Action
DBFMPA acts as a selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By blocking the GABA-A receptor, DBFMPA increases the activity of excitatory neurotransmitters, leading to a decrease in anxiety-like behavior.
Biochemical and physiological effects:
DBFMPA has been shown to have several biochemical and physiological effects. It increases the activity of excitatory neurotransmitters, leading to a decrease in anxiety-like behavior. DBFMPA has also been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and emotion.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DBFMPA in lab experiments is its selectivity for the GABA-A receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of using DBFMPA is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on DBFMPA. One area of interest is its potential use in the treatment of other psychiatric disorders, such as depression and schizophrenia. Additionally, researchers are interested in studying the long-term effects of DBFMPA and its potential for addiction and abuse. Finally, there is a need for further research on the optimal dosing and administration of DBFMPA for therapeutic use.
In conclusion, DBFMPA is a chemical compound that has shown promise for its potential therapeutic applications in the treatment of anxiety disorders. Its selective antagonism of the GABA-A receptor has been shown to effectively reduce anxiety-like behavior in animal models. While there are limitations to its use in lab experiments, there are several future directions for research on DBFMPA, including its potential use in the treatment of other psychiatric disorders and the study of its long-term effects.
Synthesis Methods
The synthesis of DBFMPA involves a multi-step process that includes the condensation of 4-(dibenzo[b,d]furan-4-ylmethyl)phenol with 2-(4-morpholinyl)ethylamine, followed by the reaction of the resulting intermediate with 2-bromo-3-(pyridin-3-yl)prop-2-ene. The final product is then purified using column chromatography.
Scientific Research Applications
DBFMPA has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use in the treatment of anxiety disorders. Studies have shown that DBFMPA can effectively reduce anxiety-like behavior in animal models.
properties
IUPAC Name |
1-dibenzofuran-4-yl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-2-9-21-19(7-1)20-8-3-5-17(22(20)28-21)15-24-16-18-6-4-10-25-23(18)26-11-13-27-14-12-26/h1-10,24H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFKPWDFNKREAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNCC3=C4C(=CC=C3)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.